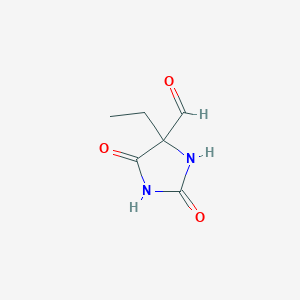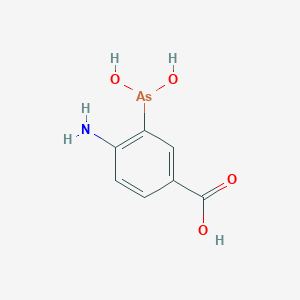
4-Amino-3-(dihydroxyarsanyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-(dihydroxyarsanyl)benzoic acid is an organic compound that belongs to the class of aromatic amino acids It features an amino group (-NH2) and a dihydroxyarsanyl group (-As(OH)2) attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(dihydroxyarsanyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 3-hydroxybenzoic acid, followed by reduction to form 3-amino-4-hydroxybenzoic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by the arsenic trioxide reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in specialized reactors to handle the hazardous nature of arsenic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-(dihydroxyarsanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dihydroxyarsanyl group to other arsenic-containing functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced arsenic-containing compounds.
Substitution: Formation of acylated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-(dihydroxyarsanyl)benzoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Wirkmechanismus
The mechanism of action of 4-Amino-3-(dihydroxyarsanyl)benzoic acid involves its interaction with specific molecular targets. The dihydroxyarsanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This interaction disrupts cellular processes and can result in cytotoxic effects. The compound also affects signaling pathways by modulating the activity of key enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3-hydroxybenzoic acid: Lacks the dihydroxyarsanyl group but shares similar structural features.
3-Amino-4-hydroxybenzoic acid: Similar structure but different functional group positioning.
4-Amino-2-hydroxybenzoic acid: Another isomer with different hydroxyl group placement.
Uniqueness
4-Amino-3-(dihydroxyarsanyl)benzoic acid is unique due to the presence of the dihydroxyarsanyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
5410-92-4 |
|---|---|
Molekularformel |
C7H8AsNO4 |
Molekulargewicht |
245.06 g/mol |
IUPAC-Name |
4-amino-3-dihydroxyarsanylbenzoic acid |
InChI |
InChI=1S/C7H8AsNO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,9H2,(H,10,11) |
InChI-Schlüssel |
DKHAFXDOTUSZHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)[As](O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


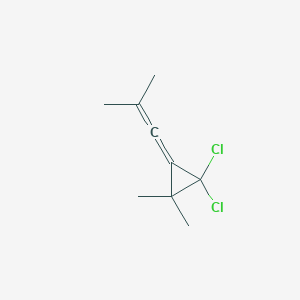


![1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14738310.png)
![2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14738314.png)
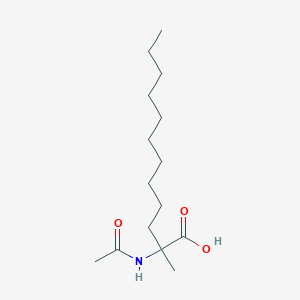
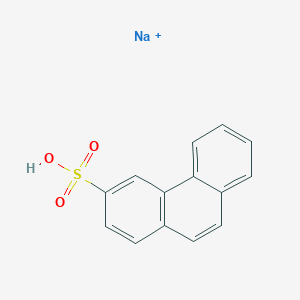
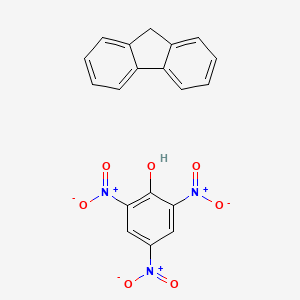


![N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide](/img/structure/B14738358.png)
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)
